2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol
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Overview
Description
2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes an ethoxy group and an imino group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxyphenol with 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond . The general reaction scheme is as follows:
Starting Materials: 2-ethoxyphenol and 4-ethoxybenzaldehyde.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in oxidative stress and microbial growth.
Pathways Involved: The compound may modulate pathways related to antioxidant defense and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol: Similar structure but with a phenoxy group instead of an ethoxy group.
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure but with a methoxy group and a methyl group instead of ethoxy groups.
Uniqueness
2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is unique due to its specific combination of ethoxy and imino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in research applications .
Properties
IUPAC Name |
2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-10-8-14(9-11-15)18-12-13-6-5-7-16(17(13)19)21-4-2/h5-12,19H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSQBEVWMYGKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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